molecular formula C10H8N4 B11907103 1H-Imidazo[4,5-h]quinolin-5-amine CAS No. 35313-62-3

1H-Imidazo[4,5-h]quinolin-5-amine

Cat. No.: B11907103
CAS No.: 35313-62-3
M. Wt: 184.20 g/mol
InChI Key: PTVWBEBGSFGHHI-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-h]quinolin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazole ring fused to a quinoline moiety. The presence of both nitrogen atoms in the imidazole ring and the quinoline structure endows this compound with unique chemical and biological properties.

Preparation Methods

The synthesis of 1H-Imidazo[4,5-h]quinolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-nitro-4-chloroquinoline with an amine in a suitable solvent such as tetrahydrofuran can yield the desired imidazoquinoline compound . Industrial production methods often optimize these reactions for higher yields and purity, employing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1H-Imidazo[4,5-h]quinolin-5-amine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Imidazo[4,5-h]quinolin-5-amine has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-h]quinolin-5-amine involves its interaction with molecular targets such as toll-like receptors (TLR7 and TLR8). Upon binding to these receptors, the compound activates signaling pathways that lead to the production of cytokines, including interferons and other pro-inflammatory molecules . This activation enhances the immune response, making it effective in antiviral and anticancer therapies.

Comparison with Similar Compounds

1H-Imidazo[4,5-h]quinolin-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific and medical applications.

Properties

CAS No.

35313-62-3

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

3H-imidazo[4,5-h]quinolin-5-amine

InChI

InChI=1S/C10H8N4/c11-7-4-8-10(14-5-13-8)9-6(7)2-1-3-12-9/h1-5H,11H2,(H,13,14)

InChI Key

PTVWBEBGSFGHHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=C2N)NC=N3)N=C1

Origin of Product

United States

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